molecular formula C15H13N3O4S B7470858 methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate

methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate

Cat. No. B7470858
M. Wt: 331.3 g/mol
InChI Key: GJSALOHXTNDFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated. In

Mechanism of Action

The mechanism of action of methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play important roles in various cellular processes, and their inhibition by methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate may contribute to its anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. However, its low solubility in water can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate. One area of interest is its potential as a treatment for cancer and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify other enzymes that it may inhibit. Finally, the development of more soluble derivatives of methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate may improve its usefulness in certain lab experiments.

Synthesis Methods

Methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate can be synthesized using a multistep process. The first step involves the synthesis of 1H-indazole-6-carboxylic acid, which is then reacted with thionyl chloride to form 1H-indazole-6-carbonyl chloride. This intermediate is then reacted with methyl 3-aminobenzoate to form the final product, methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate.

Scientific Research Applications

Methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)10-3-2-4-13(7-10)23(20,21)18-12-6-5-11-9-16-17-14(11)8-12/h2-9,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSALOHXTNDFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1H-indazol-6-ylsulfamoyl)benzoate

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